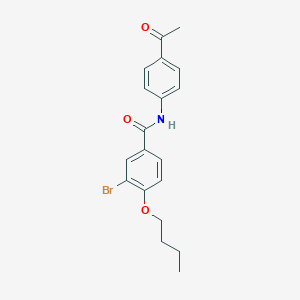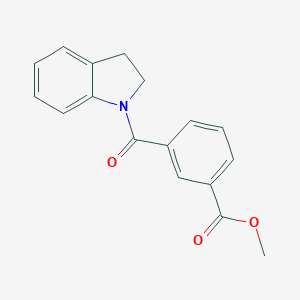
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide, also known as ABBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ABBA belongs to the class of benzamides and has a molecular weight of 385.31 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide as an anticancer agent involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption causes cell cycle arrest and induces apoptosis in cancer cells. N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide inhibits the growth of cancer cells and induces apoptosis. N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide is its low toxicity, which makes it a potential candidate for drug development. N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide is also relatively easy to synthesize, which makes it a useful building block for the synthesis of various functional materials. However, one of the limitations of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide is its low solubility in water, which makes it difficult to use in aqueous solutions. N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide also has limited stability under certain conditions, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide. One of the directions is the development of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide as an anticancer agent. Further studies are needed to determine the efficacy of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide in vivo and to optimize its pharmacokinetic properties. Another direction is the development of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide as a building block for the synthesis of functional materials. N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide can be used to synthesize various materials with unique properties such as liquid crystals and polymers. Further studies are needed to explore the potential applications of these materials. Lastly, further studies are needed to explore the potential anti-inflammatory effects of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide and its mechanism of action.
Conclusion
In conclusion, N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has shown promising results as an anticancer agent and an anti-inflammatory agent. Further studies are needed to optimize its pharmacokinetic properties and explore its potential applications in these fields.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide involves the reaction of 4-acetylphenyl isocyanate with 3-bromo-4-butoxyaniline in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has shown promising results as an anticancer agent. Studies have shown that N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has also been studied for its potential use as an anti-inflammatory agent. In materials science, N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. In organic synthesis, N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide has been used as a reagent for the synthesis of various compounds.
Propiedades
Fórmula molecular |
C19H20BrNO3 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-3-bromo-4-butoxybenzamide |
InChI |
InChI=1S/C19H20BrNO3/c1-3-4-11-24-18-10-7-15(12-17(18)20)19(23)21-16-8-5-14(6-9-16)13(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) |
Clave InChI |
CNVFMQLHOYHGSE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Br |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)